

# Avotaciclib data quality checks

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

## Avotaciclib: Core Drug Profile

The table below summarizes the key identified characteristics of **Avotaciclib**. Please note that many properties common to advanced drug profiles are not publicly available.

| Attribute                 | Description                                                              |
|---------------------------|--------------------------------------------------------------------------|
| Generic Name              | Avotaciclib [1]                                                          |
| Synonyms                  | BEY-1107, BEY1107 [1]                                                    |
| Status                    | Investigational (Clinical trials: NCT03579836) [1]                       |
| Mechanism of Action       | Cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2]                       |
| Primary Biological Effect | Inhibits tumor cell proliferation and induces apoptosis (cell death) [2] |
| Chemical Formula          | C <sub>13</sub> H <sub>11</sub> N <sub>7</sub> O [1]                     |
| Molecular Weight          | 281.27 g/mol [1] [2]                                                     |
| Solubility                | 100 mg/mL in DMSO (approx. 355.53 mM) [2]                                |
| Handling & Storage        | -20°C, protect from light, stored under nitrogen [2]                     |

| Attribute                        | Description                                                       |
|----------------------------------|-------------------------------------------------------------------|
| Purity                           | 99.72% (as available from MedChemExpress) [2]                     |
| Indication (Under Investigation) | Pancreatic cancer, Glioblastoma, Metastatic Colorectal Cancer [1] |
| Protein Binding                  | Not Available                                                     |
| Metabolism                       | Not Available                                                     |
| Half-life                        | Not Available                                                     |

## Frequently Asked Questions & Troubleshooting

**Q1: What is the confirmed molecular target of Avotaciclub, and why is this target significant in cancer research?**

**A: Avotaciclub** is an orally active inhibitor of **Cyclin-dependent kinase 1 (CDK1)** [1] [2]. CDK1 is a critical driver of the cell cycle, particularly the transition from the G2 phase to mitosis (M phase) [3]. It is highly expressed in many cancer tissues compared to normal tissues and is closely associated with poor survival outcomes in multiple cancer types, making it a promising therapeutic target [3] [4]. Inhibition of CDK1 can halt the proliferation of cancer cells and push them toward apoptosis [2].

**Q2: The cell viability in my assay is not decreasing as expected when using Avotaciclub. What could be the issue?**

**A:** If you are observing unexpectedly high cell viability, consider the following troubleshooting steps:

- **Verify Drug Solubility and Stability:** **Avotaciclub** is soluble in DMSO. Ensure that your stock solution is prepared correctly and that final DMSO concentrations in your assays are non-toxic to cells (typically  $\leq 0.1\%$ ). Remember that the compound is hygroscopic and sensitive to light and air; always use newly opened, anhydrous DMSO and store stock solutions under nitrogen at  $-20^{\circ}\text{C}$  [2].
- **Confirm Cell Model Relevance:** The efficacy of **Avotaciclub** may vary depending on the cancer type and cellular context. It has shown activity in models of non-small cell lung cancer (NSCLC) [2], pancreatic cancer [1], and ovarian cancer [5]. Check the literature for known sensitivity of your cell model to CDK1 inhibition.

- **Check for Combination Effects:** Emerging research suggests that the pro-apoptotic effect of CDK1 inhibition can be enhanced in certain contexts. One study overcame paclitaxel resistance in ovarian cancer by using a combination treatment that activated CDK1's mitochondrial pro-apoptotic function [5]. Review your experimental design to see if **Avotaciclib** should be tested in combination with other agents.

### Q3: How can I ensure the data quality of my in vitro experiments with Avotaciclib?

**A:** While specific protocols are scarce, you can implement these general data quality checks based on available information and standard practice:

- **Compound Verification:** Confirm the identity and purity of your batch upon receipt. The provided purity from a commercial supplier like MedChemExpress is 99.72% [2].
- **Solvent Blank Controls:** Always include controls containing the same concentration of DMSO as your experimental wells to rule out solvent toxicity.
- **Positive Controls:** Use a known cytotoxic agent in your cell viability assays (e.g., MTT assay) to validate the responsiveness of your cell line [5].
- **Replication:** Perform all experiments with a sufficient number of biological and technical replicates to ensure statistical power and reproducibility. The cited research typically repeated experiments at least three times [5].

## Experimental Workflow & Mechanism of Action

To help visualize its application in a research setting, here is a general workflow for a cell-based experiment and a diagram of its primary mechanism.



[Click to download full resolution via product page](#)

Diagram Title: *In Vitro Experimental Workflow for Avotaciclub*



[Click to download full resolution via product page](#)

Diagram Title: **Avotaciclub** Inhibits CDK1 to Block Cancer Proliferation

## Important Considerations for Researchers

Given the early stage of **Avotaciclib**'s development, you may need to:

- **Reference Broader CDK1 Research:** Many principles can be inferred from the well-established biology of CDK1 and studies on other CDK1 inhibitors [3] [4].
- **Consult Clinical Trial Records:** For the most current information on dosing and safety, refer to official clinical trial registries (e.g., ClinicalTrials.gov identifier NCT03579836) [1].
- **Validate Internally:** All experimental protocols and quality checks should be rigorously validated within your own laboratory.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Avotaciclib [[go.drugbank.com](https://go.drugbank.com)]
2. Avotaciclib (BEY1107) | CDK1 Inhibitor | MedChemExpress [[medchemexpress.com](https://medchemexpress.com)]
3. Targeting CDK1 in cancer: mechanisms and implications [[nature.com](https://nature.com)]
4. Integrated Analysis, Machine Learning, Molecular Docking ... [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance ... [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [Avotaciclib data quality checks]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-data-quality-checks>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)